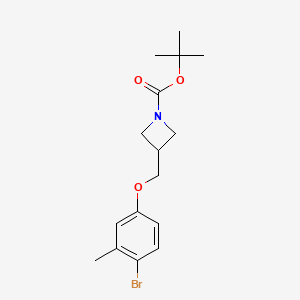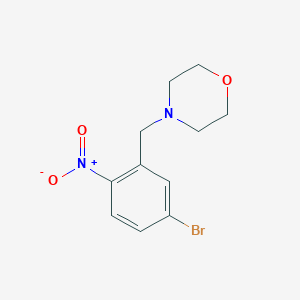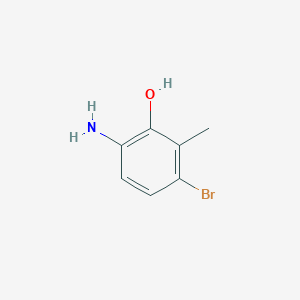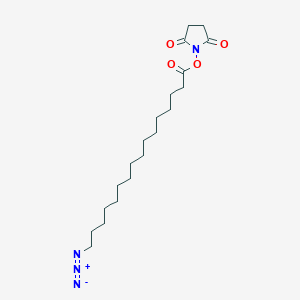
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate is a synthetic compound that combines a pyrrolidinone ring with an azido-functionalized fatty acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of succinic anhydride with ammonia or primary amines under acidic conditions.
Azido Functionalization: The azido group is introduced by reacting 16-bromohexadecanoic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Copper(I) catalysts, room temperature.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate has several scientific research applications:
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and material science applications . The pyrrolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 16-bromohexadecanoate: Similar structure but with a bromo group instead of an azido group.
(2,5-dioxopyrrolidin-1-yl) 16-hydroxyhexadecanoate: Contains a hydroxy group instead of an azido group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate is unique due to its azido group, which provides high reactivity and versatility in chemical reactions. This makes it particularly valuable for applications in click chemistry and bioconjugation .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c21-23-22-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-20(27)28-24-18(25)15-16-19(24)26/h1-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZELSMLILLPILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
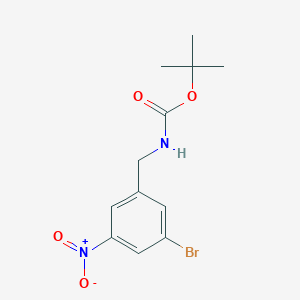
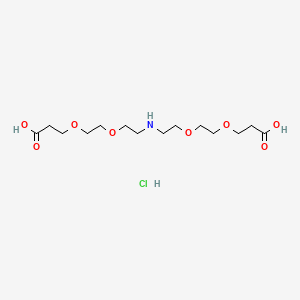
![3-Methyl-N-(tetrahydro-pyran-4-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8126875.png)
![(3,3-Difluoro-piperidin-1-yl)-[3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B8126884.png)
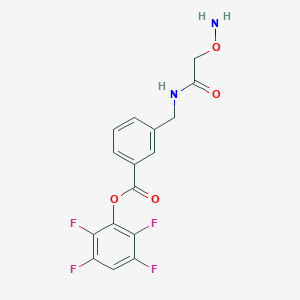
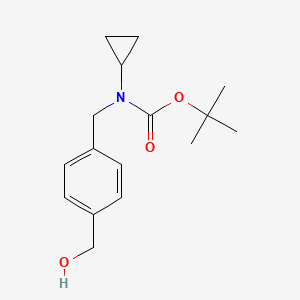
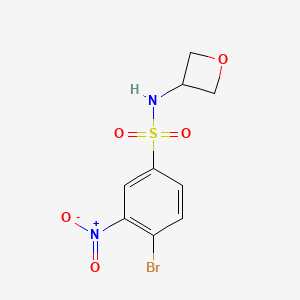
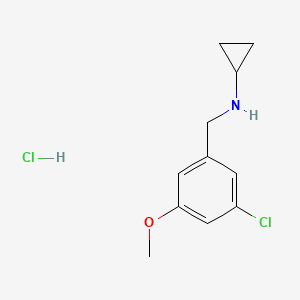
![4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8126908.png)
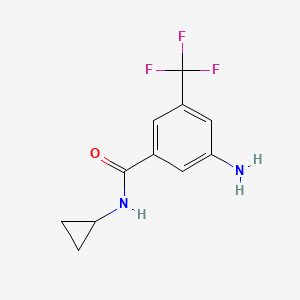
![(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8126937.png)
